6,7-Difluoro-2-tetralone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

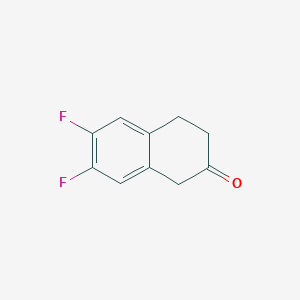

Structure

3D Structure

Properties

IUPAC Name |

6,7-difluoro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c11-9-4-6-1-2-8(13)3-7(6)5-10(9)12/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCPMFQPXKGSDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2CC1=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395008 | |

| Record name | 6,7-difluoro-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552321-02-5 | |

| Record name | 6,7-difluoro-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6,7-Difluoro-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Difluoro-2-tetralone is a fluorinated bicyclic ketone that serves as a valuable building block in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into the tetralone scaffold can significantly modulate the physicochemical and pharmacological properties of derivative compounds, including metabolic stability, lipophilicity, and binding affinity for biological targets. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and characterization of the final product.

Primary Synthetic Pathway: A Two-Stage Approach

The most prevalent and logical synthetic route to this compound commences with a commercially available difluorinated starting material, 3,4-difluorophenylacetic acid. The synthesis can be conceptually divided into two key stages: homologation of the phenylacetic acid to a butanoic acid derivative, followed by an intramolecular Friedel-Crafts acylation to construct the tetralone ring system.

"3,4-Difluorophenylacetic_Acid" [label="3,4-Difluorophenylacetic Acid"]; "Homologation" [label="Homologation\n(Chain Extension)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "4-(3,4-Difluorophenyl)butanoic_Acid" [label="4-(3,4-Difluorophenyl)butanoic Acid"]; "Intramolecular_Friedel_Crafts" [label="Intramolecular\nFriedel-Crafts\nAcylation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "this compound" [label="this compound"];

"3,4-Difluorophenylacetic_Acid" -> "Homologation"; "Homologation" -> "4-(3,4-Difluorophenyl)butanoic_Acid"; "4-(3,4-Difluorophenyl)butanoic_Acid" -> "Intramolecular_Friedel_Crafts"; "Intramolecular_Friedel_Crafts" -> "this compound"; }

Figure 1: Overview of the primary synthetic pathway to this compound.

Stage 1: Homologation of 3,4-Difluorophenylacetic Acid

The initial step involves the extension of the acetic acid side chain by two carbons to yield 4-(3,4-difluorophenyl)butanoic acid. Two classical and reliable methods for this transformation are the Arndt-Eistert homologation and the malonic ester synthesis.

Method A: Arndt-Eistert Homologation

The Arndt-Eistert synthesis is a well-established method for the one-carbon homologation of carboxylic acids.[1][2][3][4][5][6] It proceeds via the formation of a diazoketone intermediate, which then undergoes a Wolff rearrangement to form a ketene that is subsequently hydrolyzed to the homologous carboxylic acid.

"Acid_Chloride" [label="3,4-Difluorophenylacetyl\nChloride"]; "Diazomethane_Reaction" [label="Reaction with\nDiazomethane (CH₂N₂)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Diazoketone" [label="Intermediate\nDiazoketone"]; "Wolff_Rearrangement" [label="Wolff Rearrangement\n(Ag₂O, H₂O)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Butanoic_Acid" [label="4-(3,4-Difluorophenyl)butanoic\nAcid"];

"Acid_Chloride" -> "Diazomethane_Reaction"; "Diazomethane_Reaction" -> "Diazoketone"; "Diazoketone" -> "Wolff_Rearrangement"; "Wolff_Rearrangement" -> "Butanoic_Acid"; }

Figure 2: Workflow for the Arndt-Eistert homologation.

Experimental Protocol (Arndt-Eistert Homologation)

-

Acid Chloride Formation: To a solution of 3,4-difluorophenylacetic acid in an inert solvent such as dichloromethane, add oxalyl chloride or thionyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Stir the mixture at room temperature until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude 3,4-difluorophenylacetyl chloride.

-

Diazoketone Synthesis: Dissolve the crude acid chloride in a suitable solvent like diethyl ether. At 0 °C, add a freshly prepared ethereal solution of diazomethane portion-wise until the yellow color of diazomethane persists. Caution: Diazomethane is toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Wolff Rearrangement and Hydrolysis: To the solution of the diazoketone, add a suspension of silver oxide in water. The mixture is then warmed gently to initiate the Wolff rearrangement. The resulting ketene is trapped by water to form 4-(3,4-difluorophenyl)butanoic acid. After the reaction is complete, the silver catalyst is removed by filtration. The filtrate is then acidified and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the desired butanoic acid derivative.

Method B: Malonic Ester Synthesis

An alternative and often safer approach is the malonic ester synthesis.[7][8][9][10] This method involves the alkylation of diethyl malonate with a suitable electrophile, followed by hydrolysis and decarboxylation.

"Malonate" [label="Diethyl Malonate"]; "Deprotonation" [label="Deprotonation\n(e.g., NaOEt)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Enolate" [label="Malonate Enolate"]; "Alkylation" [label="Alkylation with\n3,4-Difluorobenzyl Halide", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Alkylated_Malonate" [label="Alkylated Malonic Ester"]; "Hydrolysis_Decarboxylation" [label="Hydrolysis and\nDecarboxylation\n(H₃O⁺, Δ)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Butanoic_Acid" [label="4-(3,4-Difluorophenyl)butanoic\nAcid"];

"Malonate" -> "Deprotonation"; "Deprotonation" -> "Enolate"; "Enolate" -> "Alkylation"; "Alkylation" -> "Alkylated_Malonate"; "Alkylated_Malonate" -> "Hydrolysis_Decarboxylation"; "Hydrolysis_Decarboxylation" -> "Butanoic_Acid"; }

Figure 3: Workflow for the malonic ester synthesis.

Experimental Protocol (Malonic Ester Synthesis)

-

Enolate Formation: To a solution of sodium ethoxide in absolute ethanol, add diethyl malonate dropwise at room temperature. The mixture is stirred to ensure complete formation of the sodium salt of the malonate enolate.

-

Alkylation: To the enolate solution, add 3,4-difluorobenzyl bromide or chloride. The reaction mixture is then heated at reflux until the alkylation is complete, as monitored by thin-layer chromatography (TLC).

-

Hydrolysis and Decarboxylation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then treated with a strong acid, such as concentrated hydrochloric acid, and heated at reflux. This step hydrolyzes the ester groups to carboxylic acids and subsequently promotes decarboxylation of the resulting malonic acid derivative to yield 4-(3,4-difluorophenyl)butanoic acid. The product is then isolated by extraction, followed by drying and evaporation of the solvent.

| Parameter | Arndt-Eistert Homologation | Malonic Ester Synthesis |

| Starting Materials | 3,4-Difluorophenylacetic acid, Diazomethane | Diethyl malonate, 3,4-Difluorobenzyl halide |

| Key Intermediates | Diazoketone, Ketene | Malonate enolate, Alkylated malonic ester |

| Reagents | Oxalyl/Thionyl chloride, Ag₂O | Sodium ethoxide, Strong acid |

| Safety Considerations | Use of toxic and explosive diazomethane | Use of strong base and acid |

| Typical Yields | Moderate to good | Good to high |

Table 1: Comparison of homologation methods.

Stage 2: Intramolecular Friedel-Crafts Acylation

The final step in the synthesis is the cyclization of 4-(3,4-difluorophenyl)butanoic acid to form the tetralone ring. This is achieved through an intramolecular Friedel-Crafts acylation, a powerful reaction for forming cyclic ketones.[11][12][13][14] The reaction is typically promoted by a strong acid, such as polyphosphoric acid (PPA), or by converting the carboxylic acid to its more reactive acid chloride derivative and using a Lewis acid catalyst like aluminum chloride (AlCl₃).

"Butanoic_Acid" [label="4-(3,4-Difluorophenyl)butanoic Acid"]; "Activation" [label="Activation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Acylium_Ion" [label="Acylium Ion Intermediate"]; "Cyclization" [label="Intramolecular\nElectrophilic Aromatic\nSubstitution", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Tetralone" [label="this compound"];

"Butanoic_Acid" -> "Activation"; "Activation" -> "Acylium_Ion"; "Acylium_Ion" -> "Cyclization"; "Cyclization" -> "Tetralone"; }

Figure 4: Mechanism of intramolecular Friedel-Crafts acylation.

Experimental Protocol (Polyphosphoric Acid Method)

-

Reaction Setup: Place 4-(3,4-difluorophenyl)butanoic acid in a round-bottom flask equipped with a mechanical stirrer. Add polyphosphoric acid (PPA) in excess.

-

Cyclization: Heat the mixture with vigorous stirring to a temperature typically between 80-120 °C. The reaction progress can be monitored by TLC.

-

Workup: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring. The product will often precipitate as a solid. The solid is collected by filtration, washed with water, and then dissolved in an appropriate organic solvent. The organic solution is washed with a saturated sodium bicarbonate solution to remove any unreacted acid, dried over a drying agent like magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Experimental Protocol (Acid Chloride/Lewis Acid Method)

-

Acid Chloride Formation: Convert 4-(3,4-difluorophenyl)butanoic acid to its acid chloride, 4-(3,4-difluorophenyl)butanoyl chloride, using oxalyl chloride or thionyl chloride as described previously.

-

Friedel-Crafts Reaction: Dissolve the crude acid chloride in a dry, inert solvent such as dichloromethane or nitrobenzene. Cool the solution in an ice bath and add a Lewis acid, typically aluminum chloride (AlCl₃), portion-wise.

-

Reaction and Workup: Allow the reaction to stir at a controlled temperature (often ranging from 0 °C to room temperature) until completion. The reaction is then quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed, dried, and concentrated.

-

Purification: The crude this compound is purified by recrystallization or column chromatography.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The aromatic protons will appear as multiplets in the downfield region, and their coupling patterns will be influenced by the fluorine substituents. The aliphatic protons of the tetralone ring will appear as multiplets in the upfield region.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show the expected number of signals for the ten carbon atoms in the molecule. The carbonyl carbon will have a characteristic downfield chemical shift. The carbon atoms bonded to fluorine will exhibit C-F coupling, which can be observed as doublets.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.[15] Other characteristic bands for C-F and C-H bonds will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₈F₂O, MW: 182.17 g/mol ). The fragmentation pattern can provide further structural information.

Alternative Synthetic Approaches

While the Friedel-Crafts acylation of a pre-formed butanoic acid derivative is the most direct route, other synthetic strategies could be envisioned, although they may be less common or more complex.

-

Robinson Annulation: In principle, a Robinson annulation could be employed.[6][16][17][18][19] This would involve the reaction of a suitably substituted cyclic ketone with an α,β-unsaturated ketone. However, the synthesis of the required precursors for the difluoro-substituted system might be challenging.

-

Diels-Alder Reaction: A Diels-Alder cycloaddition between a substituted diene and a dienophile could potentially be used to construct the bicyclic ring system, followed by functional group manipulations to install the ketone.[15][20][21][22][23] The regioselectivity of this reaction would be a critical consideration.

-

Synthesis from Substituted Benzaldehydes: More complex, multi-step syntheses starting from substituted benzaldehydes are also conceivable, potentially involving aldol condensations or other carbon-carbon bond-forming reactions to build the tetralone skeleton.[24]

Conclusion

The synthesis of this compound is most reliably achieved through a two-stage process involving the homologation of 3,4-difluorophenylacetic acid followed by an intramolecular Friedel-Crafts acylation. Both the Arndt-Eistert homologation and the malonic ester synthesis are viable methods for the initial chain extension, with the choice often depending on safety considerations and available reagents. The subsequent cyclization can be effectively carried out using either polyphosphoric acid or a Lewis acid catalyst with the corresponding acid chloride. Careful execution of these well-established synthetic methods, coupled with rigorous purification and characterization, will provide researchers with a reliable supply of this important fluorinated building block for further drug discovery and development efforts.

References

Sources

- 1. Synthesis of benzyl substituted naphthalenes from benzylidene tetralones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 3. Arndt-Eistert Synthesis [organic-chemistry.org]

- 4. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Malonic Synthesis | NROChemistry [nrochemistry.com]

- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. PG.CHEMEASY: friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene [chemisfast.blogspot.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ccsenet.org [ccsenet.org]

- 19. 2-Tetralone | C10H10O | CID 68266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones [organic-chemistry.org]

- 23. Khan Academy [khanacademy.org]

- 24. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6,7-Difluoro-2-tetralone: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the introduction of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Within this context, 6,7-Difluoro-2-tetralone has emerged as a valuable building block for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling considerations.

Core Compound Profile: this compound

CAS Number: 552321-02-5

Systematic Name: 6,7-Difluoro-3,4-dihydronaphthalen-2(1H)-one

This difluorinated tetralone derivative is a solid at room temperature and serves as a key intermediate in the synthesis of a variety of bioactive molecules. The strategic placement of the two fluorine atoms on the aromatic ring significantly alters the electronic properties of the molecule, making it a versatile precursor for further chemical modifications.

Physicochemical and Spectroscopic Data

| Property | Value (this compound) | Value (6,8-Difluoro-2-tetralone) |

| CAS Number | 552321-02-5 | 843644-23-5[1] |

| Molecular Formula | C₁₀H₈F₂O | C₁₀H₈F₂O[1] |

| Molecular Weight | 182.17 g/mol | 182.17 g/mol [1] |

| Appearance | Solid | Solid[2] |

| Boiling Point | Not available | 260.6 °C at 760 mmHg (Predicted)[1][2] |

| Density | Not available | 1.29 g/cm³ (Predicted)[1] |

| Flash Point | Not available | 99.4 °C (Predicted)[1] |

| LogP | Not available | 2.02260 (Predicted)[1] |

Synthesis of this compound: A Strategic Approach

The synthesis of substituted 2-tetralones can be achieved through various synthetic routes. A common and effective strategy involves a multi-step sequence starting from a suitably substituted phenylacetic acid derivative. This approach offers a high degree of control over the final substitution pattern on the aromatic ring.

A plausible and efficient synthetic pathway to this compound is a modification of the well-established synthesis of 6,7-dimethoxy-2-tetralone.[3] This method involves the following key transformations:

-

Starting Material: The synthesis would commence with 3,4-difluorophenylacetic acid, a readily available starting material.

-

Ring Iodination: Introduction of an iodine atom at the ortho position to the acetic acid side chain.

-

Esterification: Conversion of the carboxylic acid to its corresponding methyl ester to protect the acidic proton and facilitate the subsequent reaction.

-

Heck Cross-Coupling: A palladium-catalyzed cross-coupling reaction to introduce a two-carbon unit, which will ultimately form part of the six-membered ring of the tetralone.

-

Catalytic Hydrogenation: Reduction of the newly formed double bond.

-

Dieckmann Condensation: An intramolecular cyclization to form the six-membered ring and generate a β-keto ester.

-

Decarboxylation: Removal of the ester group to yield the final this compound.

This synthetic route is advantageous due to its use of well-understood and scalable reactions, making it suitable for both laboratory-scale synthesis and potential industrial production.

Applications in Drug Discovery and Development

The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including antibiotics, antidepressants, and anticancer agents.[4][5] The introduction of fluorine atoms into this scaffold, as in this compound, further enhances its utility as a pharmaceutical intermediate.

While specific, publicly documented applications of this compound are limited, its structural similarity to other fluorinated tetralones suggests its potential as a key building block in the synthesis of:

-

Novel Kinase Inhibitors: The tetralone core can be elaborated to target the ATP-binding site of various kinases, which are crucial targets in oncology.

-

Dopaminergic and Serotonergic Agents: The tetralone framework is present in several centrally acting agents. The fluorine substituents can modulate the compound's ability to cross the blood-brain barrier and its affinity for specific neurotransmitter receptors.

-

Antiviral and Antimicrobial Compounds: The rigid, bicyclic structure of tetralone can serve as a scaffold for the development of novel agents that inhibit key viral or bacterial enzymes.

The presence of the ketone functionality in this compound provides a reactive handle for a wide range of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. Based on the safety data for the closely related 6,8-Difluoro-2-tetralone, the following hazards should be considered:

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Suppliers of this compound

This compound is available from a number of reputable chemical suppliers who specialize in providing building blocks for research and development.

| Supplier | Website |

| Benchchem | |

| Alfa Chemistry | |

| ChemicalBook | |

| MedChemExpress |

Conclusion

This compound is a strategically important building block for the synthesis of novel pharmaceutical agents. Its difluorinated tetralone core offers a unique combination of structural rigidity and tunable electronic properties, making it an attractive starting point for the development of a wide range of therapeutic compounds. As the demand for more effective and safer drugs continues to grow, the utility of such fluorinated intermediates in medicinal chemistry is expected to increase significantly.

References

-

PubChem. (n.d.). 6,8-Difluoro-2-tetralone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit. Retrieved from [Link]

-

ResearchGate. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Retrieved from [Link]

-

ResearchGate. (1999). A Practical and Cost-Effective Synthesis of 6,7-Dimethoxy-2-tetralone. Retrieved from [Link]

- Gauni, D., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(1), 2-12.

-

MedCrave. (2018). A concise approach for the synthesis of 6-methoxy-2-tetralone. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 6,7-Difluoro-2-tetralone

Preamble: The Challenge of Characterizing Novel Fluorinated Scaffolds

In the landscape of modern drug discovery and materials science, fluorinated organic molecules represent a cornerstone for innovation. The strategic introduction of fluorine atoms can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity, making analogues of established scaffolds—such as the tetralone core—highly sought after. 6,7-Difluoro-2-tetralone (CAS: 552321-02-5) is one such molecule, offering a unique substitution pattern on the aromatic ring.[1][2]

However, a significant challenge for researchers is the frequent scarcity of published, experimentally-derived characterization data for niche or novel compounds. As of the latest literature review, comprehensive, publicly accessible spectroscopic data (NMR, IR, MS) for this compound is not available. This guide, therefore, serves a dual purpose: first, to present a robust, theoretically-predicted spectroscopic profile for this compound based on foundational principles and data from analogous structures. Second, to provide detailed, field-proven protocols for researchers to acquire and validate this data experimentally. This document is structured to be a practical and authoritative resource for scientists engaged in the synthesis, identification, and application of this and similar fluorinated intermediates.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound, comprising a dihydronaphthalenone core with two vicinal fluorine atoms on the aromatic ring, dictates its entire spectroscopic fingerprint. The interplay between the electron-withdrawing fluorine atoms, the aromatic system, the ketone carbonyl group, and the aliphatic protons creates a distinct set of expected signals that we can predict and later verify.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous characterization.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the four distinct proton environments: two aromatic protons (H-5 and H-8) and three sets of aliphatic protons (H-1, H-3, and H-4).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-8 | ~7.0 - 7.2 | Doublet of Triplets (dt) | ³JH8-F7 ≈ 8-10, ⁴JH8-H1 ≈ 1-2 |

| H-5 | ~6.9 - 7.1 | Doublet of Triplets (dt) | ³JH5-F6 ≈ 8-10, ⁴JH5-H4 ≈ 1-2 |

| H-1 | ~3.6 - 3.8 | Singlet (broad) or Triplet | ⁴JH1-H8 ≈ 1-2 |

| H-3 | ~3.0 - 3.2 | Triplet (t) | ³JH3-H4 ≈ 6-7 |

| H-4 | ~2.6 - 2.8 | Triplet (t) | ³JH3-H4 ≈ 6-7 |

Expertise & Causality:

-

Aromatic Protons (H-5, H-8): These protons are ortho to a fluorine atom and will exhibit a primary coupling (³J) to that fluorine. The signals are shifted downfield due to the aromatic ring current.[3] Their chemical shifts will be similar, and 2D NMR (COSY, HSQC) would be required for definitive assignment.

-

Aliphatic Protons: The H-1 protons are adjacent to the carbonyl group and the aromatic ring, leading to a significant downfield shift (~3.6-3.8 ppm).[4] The H-3 and H-4 protons form a classic ethyl bridge, expected to appear as coupled triplets.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum should display 10 distinct carbon signals. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JC-F).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (JC-F, Hz) |

| C-2 (C=O) | ~205 - 210 | Singlet | - |

| C-6, C-7 (C-F) | ~150 - 155 | Doublet (d) | ¹J ≈ 240-250 |

| C-4a, C-8a | ~130 - 135 | Doublet (d) or Doublet of Doublets (dd) | ²J ≈ 15-25 |

| C-5, C-8 | ~115 - 120 | Doublet (d) | ²J ≈ 20-25 |

| C-1 | ~40 - 45 | Singlet | - |

| C-3 | ~35 - 40 | Singlet | - |

| C-4 | ~25 - 30 | Singlet | - |

Expertise & Causality:

-

Carbonyl Carbon (C-2): Ketone carbons typically resonate far downfield, often above 200 ppm.[5]

-

Fluorinated Carbons (C-6, C-7): The direct attachment of highly electronegative fluorine atoms causes a strong deshielding effect, shifting these carbons significantly downfield into the 150-155 ppm range. The most prominent feature is the very large one-bond C-F coupling constant, which is a definitive diagnostic tool.[5]

-

Bridgehead Carbons (C-4a, C-8a): These carbons will exhibit smaller two-bond couplings to the adjacent fluorine atoms.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum provides direct insight into the electronic environment of the fluorine atoms. As C-6 and C-7 are chemically distinct, two signals are expected.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Predicted Multiplicity |

| F-6, F-7 | -110 to -130 | Multiplet |

Expertise & Causality:

-

The chemical shift for aromatic fluorine is highly sensitive to the substitution pattern.[6] The expected range is based on typical values for ortho-difluorobenzene derivatives. The multiplicity will be complex, arising from coupling to each other (³JF-F) and to the neighboring aromatic protons (H-5 and H-8, ³JF-H).

NMR Data Acquisition Protocol

This protocol ensures high-quality, reproducible data for full structural confirmation.

Caption: Standard workflow for comprehensive NMR analysis.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for protons. Tune and match the respective probes for ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR: Acquire a standard proton spectrum. A sufficient signal-to-noise ratio is typically achieved with 16 scans.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a relaxation delay (2 seconds) are necessary to ensure quantitative accuracy for all carbons, including quaternary ones.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is typically fast due to the 100% natural abundance of ¹⁹F.

-

2D NMR (Trustworthiness): For unequivocal structural proof, acquire a suite of 2D NMR spectra.

-

COSY (¹H-¹H Correlation Spectroscopy): To establish proton-proton coupling networks (e.g., between H-3 and H-4).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assigning quaternary carbons and linking the aliphatic and aromatic systems.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, baseline correction, and reference the spectra (e.g., TMS for ¹H/¹³C, CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3100 - 3050 | C-H Stretch | Aromatic C-H | Medium |

| ~3000 - 2850 | C-H Stretch | Aliphatic C-H | Medium |

| ~1725 - 1705 | C=O Stretch | Ketone | Strong |

| ~1600 - 1475 | C=C Stretch | Aromatic Ring | Medium-Weak |

| ~1300 - 1100 | C-F Stretch | Aryl-Fluoride | Strong |

| ~1250 - 1000 | C-O Stretch | Ketone | Medium |

Expertise & Causality:

-

The most prominent and diagnostic peak will be the strong absorbance from the ketone carbonyl (C=O) stretch , expected around 1715 cm⁻¹.[3] This peak is a definitive indicator of the tetralone core.

-

The strong absorbances in the fingerprint region between 1300-1100 cm⁻¹ corresponding to the C-F stretching vibrations are characteristic of the fluorinated aromatic ring.

IR Data Acquisition Protocol

Attenuated Total Reflectance (ATR) is a modern, reliable method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorbances from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to spectral reproducibility.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans co-added at a resolution of 4 cm⁻¹ provide excellent data quality.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₁₀H₈F₂O.

-

Monoisotopic Mass: 182.0543 g/mol

| Ion | Predicted m/z | Technique | Notes |

| [M]⁺˙ | 182.05 | EI | Molecular ion peak in Electron Ionization. |

| [M+H]⁺ | 183.06 | ESI, CI | Protonated molecule in soft ionization (e.g., Electrospray). |

| [M+Na]⁺ | 205.04 | ESI | Sodium adduct, common in ESI. |

Expertise & Causality:

-

High-Resolution MS (HRMS): This is the gold standard for confirming elemental composition. An experimentally determined mass of 183.0616 for the [M+H]⁺ ion would confirm the formula C₁₀H₉F₂O⁺ (protonated molecule) with high confidence, providing an essential layer of validation.

-

Fragmentation (EI): In Electron Ionization (EI-MS), the molecular ion ([M]⁺˙) is expected to be prominent. Key fragmentation pathways would likely involve the loss of CO (m/z 154) via McLafferty rearrangement or loss of ethylene (C₂H₄, m/z 154), which are characteristic fragmentation patterns for tetralones.

MS Data Acquisition Protocol (ESI-TOF)

Electrospray Ionization coupled with a Time-of-Flight (TOF) analyzer is ideal for accurate mass determination.

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard immediately before the analysis to ensure high mass accuracy.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Source Optimization: Optimize ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal intensity of the ion of interest (e.g., [M+H]⁺).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

Data Analysis: Determine the exact mass of the parent ion and compare it to the theoretical mass calculated for the expected elemental formula. Mass accuracy should ideally be within 5 ppm.

Conclusion and Path Forward

This guide provides a comprehensive, theoretically-grounded framework for the spectroscopic identification and characterization of this compound. While experimental data is not yet present in the public domain, the predicted spectra, coupled with the detailed acquisition protocols, offer a clear and authoritative pathway for any researcher working with this compound. The true value of this document lies in its dual function as both a predictive reference and a practical manual. By following the self-validating workflows described herein—particularly the use of 2D NMR and High-Resolution Mass Spectrometry—scientists can generate and confirm the spectroscopic data for this valuable fluorinated building block with the highest degree of scientific rigor.

References

The following list includes resources that provide foundational knowledge for the techniques and principles discussed in this guide.

-

Reagentia. (n.d.). This compound (1 x 100 mg). Retrieved from [Link]

-

PubChem. (n.d.). 6,8-Difluoro-2-tetralone. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

IJRPC. (2014). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF INDAZOLINE TETRALONE. Retrieved from [Link]

-

IJSDR. (2024). Synthesis and Characterization of New Hydroxy Tetralones as Intermediates for Podophyllotoxin Analogues. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Mass Spectrum (Electron Ionization) (HMDB0155830). Retrieved from [Link]

-

NIST. (n.d.). Kepone. In NIST Chemistry WebBook. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

molecular structure and conformation of 6,7-Difluoro-2-tetralone

An In-Depth Technical Guide to the Molecular Structure and Conformation of 6,7-Difluoro-2-tetralone

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of this compound, a fluorinated bicyclic ketone of significant interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical experimental and computational methodologies. We delve into the electronic effects of difluorination on the aromatic system, explore the puckered conformations of the cyclohexenone ring, and present validated protocols for structural elucidation using X-ray crystallography, NMR, and IR spectroscopy. Furthermore, this guide outlines a robust computational workflow for theoretical prediction and analysis. The content is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and actionable insights required for utilizing this valuable molecular scaffold.

Introduction: The Significance of a Fluorinated Scaffold

2-Tetralone and its derivatives represent a critical class of bicyclic motifs found in numerous natural products and serve as foundational scaffolds for developing novel therapeutics.[1] The core structure consists of a benzene ring fused to a cyclohexanone ring.[1][2] The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and lipophilicity.[3][4]

This compound (Systematic IUPAC Name: 6,7-Difluoro-3,4-dihydronaphthalen-2(1H)-one) is a synthetic intermediate whose structural rigidity and specific electronic properties make it a compelling building block.[5] The two fluorine atoms on the aromatic ring exert a strong electron-withdrawing effect, modulating the reactivity of the entire molecule. Understanding the precise three-dimensional structure and conformational preferences of this molecule is paramount for designing targeted, high-efficacy drug candidates. This guide provides an in-depth exploration of these critical molecular characteristics.

Molecular Structure Elucidation

The fundamental structure of this compound is defined by its molecular formula, C₁₀H₈F₂O, and a molecular weight of approximately 182.17 g/mol .[5] The molecule is composed of two fused rings: a 1,2-difluorobenzene ring and a cyclohexenone ring.

Key Structural Features

-

Aromatic Ring: The benzene ring is substituted with two fluorine atoms at positions C6 and C7. Fluorine, being the most electronegative element, significantly withdraws electron density from the aromatic system. This electronic perturbation can influence intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for drug-receptor binding.[6]

-

Cyclohexenone Ring: This six-membered ring contains a ketone at position C2 and is saturated at positions C1, C3, and C4. Unlike the planar aromatic ring, this aliphatic portion is non-planar and adopts a puckered conformation to minimize internal strain.[7] The reactivity of the molecule is often centered here, particularly at the α-methylene groups (C1 and C3) adjacent to the carbonyl.[8]

Conformational Analysis: The Puckered World of the Tetralone Ring

The therapeutic efficacy of a molecule is intrinsically linked to its three-dimensional shape. The saturated portion of the 2-tetralone scaffold is conformationally flexible, existing in a dynamic equilibrium between different puckered forms.

Ring Puckering in Six-Membered Rings

The cyclohexenone ring of 2-tetralone avoids the high energy of a planar conformation by adopting puckered shapes, most commonly a half-chair or a twist-boat conformation.[7][9] This puckering is a complex balance of minimizing two types of strain:

-

Torsional Strain: The repulsion between electrons in bonds on adjacent atoms.

-

Steric Strain: Repulsive interactions between atoms that are not directly bonded.

For the 2-tetralone system, the fusion to the planar aromatic ring constrains the possible conformations. The equilibrium between these forms is rapid at room temperature, but one conformation is typically energetically favored. The energy difference between conformers can be determined experimentally or through computational modeling.

Caption: Conformational Equilibrium of the Tetralone Ring.

Experimental Methodologies for Structural Analysis

A multi-faceted experimental approach is necessary to fully characterize the structure and conformation of this compound in both solid and solution states.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[10][11] It provides unambiguous data on bond lengths, bond angles, and the solid-state conformation of the molecule.[12]

Generalized Protocol for Single-Crystal X-ray Diffraction:

-

Crystallization: Grow a high-quality single crystal of this compound (typically >0.1 mm) by slow evaporation from a suitable solvent, vapor diffusion, or cooling.[12]

-

Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.

-

Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays, producing a unique diffraction pattern.[10] The crystal is rotated to collect a complete dataset.

-

Structure Solution: The diffraction pattern is mathematically processed (using Fourier transforms) to generate an electron density map of the unit cell.[11]

-

Structure Refinement: An atomic model is built into the electron density map and refined computationally to best fit the experimental data, yielding the final structure with high precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required.

-

¹H NMR: Provides information on the number and connectivity of hydrogen atoms. The coupling constants (³J values) between protons on the aliphatic ring can give crucial insights into dihedral angles and, thus, the ring's conformation.

-

¹³C NMR: Determines the number and electronic environment of unique carbon atoms.[13]

-

¹⁹F NMR: Directly observes the fluorine atoms, confirming their presence and electronic environment.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms, allowing for the unambiguous assignment of all signals in the ¹H and ¹³C spectra.

-

NOESY: Nuclear Overhauser Effect spectroscopy can reveal through-space proximity of atoms, providing critical constraints for determining the preferred solution-state conformation.

Generalized Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

-

Data Acquisition: Place the sample in the NMR spectrometer and acquire 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC, NOESY) spectra.

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction).

-

Spectral Analysis: Integrate signals, determine chemical shifts (ppm) and coupling constants (Hz), and analyze cross-peaks in 2D spectra to assemble the molecular structure and deduce conformational details.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[14] For this compound, key vibrational bands would include:

-

C=O Stretch: A strong, sharp absorption typically around 1700-1720 cm⁻¹.

-

Aromatic C=C Stretch: Medium absorptions in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: Strong absorptions typically found in the 1000-1300 cm⁻¹ region.

Generalized Protocol for ATR-IR Spectroscopy:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum.

-

Analysis: Identify the characteristic absorption frequencies and correlate them to the known functional groups.

Computational and Theoretical Approaches

Computational chemistry provides invaluable insights into molecular structure and energetics, complementing experimental data.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to predict molecular properties. For this compound, DFT calculations (e.g., using the B3LYP functional with a 6-31G* or larger basis set) can:

-

Optimize Geometry: Determine the lowest-energy three-dimensional structure.

-

Calculate Energies: Predict the relative energies of different conformers (e.g., half-chair vs. twist-boat) to identify the most stable form.

-

Predict Spectroscopic Data: Simulate IR vibrational frequencies and NMR chemical shifts, which can be compared with experimental data for validation.[15]

-

Analyze Electronic Properties: Map the electrostatic potential to visualize the electron-rich and electron-poor regions of the molecule, which is crucial for understanding reactivity and intermolecular interactions.

Caption: Computational Workflow for Conformation Analysis.

Data Summary

The following tables summarize the key properties and predicted structural parameters for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 552321-02-5 | [5] |

| Molecular Formula | C₁₀H₈F₂O | [5] |

| Molecular Weight | 182.17 g/mol | [5] |

| IUPAC Name | 6,7-Difluoro-3,4-dihydronaphthalen-2(1H)-one | [5] |

Table 2: Predicted/Representative Structural Parameters (from DFT)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2=O | ~1.22 Å |

| Bond Length | C6-F | ~1.35 Å |

| Bond Length | C7-F | ~1.35 Å |

| Bond Angle | C1-C2-C3 | ~116° |

| Dihedral Angle | C1-C2-C3-C4 | ~ -50° to -55° (Half-Chair) |

Note: Values in Table 2 are representative and would require specific DFT calculations or an X-ray crystal structure for precise determination.

Conclusion

The molecular architecture of this compound is a sophisticated interplay of aromatic electronics and aliphatic conformational dynamics. The presence of two fluorine atoms imparts unique electronic characteristics to the planar aromatic ring, while the fused cyclohexenone ring adopts a puckered half-chair conformation to achieve maximum stability. A thorough understanding of this structure, achieved through a synergistic combination of high-resolution experimental techniques like X-ray crystallography and NMR, alongside predictive computational modeling, is essential for its effective application in drug design. This guide provides the foundational knowledge and methodological framework for researchers to confidently explore and exploit the potential of this valuable fluorinated scaffold.

References

-

St. Jean, D. J., Jr., et al. (2013). Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Afsar, N., et al. (2023). Synthesis of Biologically Active α-Tetralone Condensate: Growth of Single Crystal, Characterization by Experimental and Simulation Methods. Polycyclic Aromatic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 6,8-Difluoro-2-tetralone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5,7-Difluoro-2-tetralone. National Center for Biotechnology Information. Retrieved from [Link]

-

Bickerton, P. D., et al. (2022). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

University of Bristol. (n.d.). Conformational Analysis. Retrieved from [Link]

-

Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc. Retrieved from [Link]

-

Afsar, N., et al. (2023). Synthesis of Biologically Active α-Tetralone Condensate: Growth of Single Crystal, Characterization by Experimental and Simulation Methods. ResearchGate. Retrieved from [Link]

-

Akther, T., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Tetralone. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Tetralone. Retrieved from [Link]

-

Papahatjis, D. P., et al. (2007). The role of fluorine substitution in the structure-activity relationships (SAR) of classical cannabinoids. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). Conformational analysis of ring pucker. Retrieved from [Link]

-

Wlodawer, A., et al. (2008). X-ray crystallography. Methods in Cell Biology. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray crystal structure of tetralin. Retrieved from [Link]

-

Chem LibreTexts. (n.d.). Conformational Analysis. Retrieved from [Link]

-

Kumar, P., et al. (2020). Influence of fluorine substitution on the molecular conformation of 3'-deoxy-3'-fluoro-5-methyluridine. Acta Crystallographica Section C, Structural Chemistry. Retrieved from [Link]

-

Lambert, J. B., & Sun, H. N. (1976). A Direct, Qualitative Determination of Nonchair and Distorted-Chair Conformations of Six-Membered Rings. Journal of the American Chemical Society. Retrieved from [Link]

-

Silveira, C. C., et al. (2004). Synthetic approaches to 2-tetralones. Tetrahedron. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Southern Methodist University. (n.d.). RING Puckering. Retrieved from [Link]

-

PubChem. (n.d.). 2-Tetralone. National Center for Biotechnology Information. Retrieved from [Link]

-

Papahatjis, D. P., et al. (2007). The role of fluorine substitution in the structure-activity relationships (SAR) of classical cannabinoids. PubMed. Retrieved from [Link]

-

Qu, B. H., et al. (2013). 6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile. Acta Crystallographica Section E. Retrieved from [Link]

-

Terry, J., & Tautermann, C. S. (2020). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

-

Gilardi, R., & Flippen-Anderson, J. (2009). X-Ray Crystallography of Chemical Compounds. Military Medical Science Letters. Retrieved from [Link]

-

International Journal of Scientific & Development Research. (2019). Synthesis and Characterization of New Hydroxy Tetralones as Intermediates for Podophyllotoxin Analogues. Retrieved from [Link]

-

Pattabiraman, N., & Sasisekharan, V. (1981). Description of ring puckering of furanose: An analytical approach. Pramana. Retrieved from [Link]

-

PubChem. (n.d.). 6,7-Dimethoxy-2-tetralone. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2023). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 2-Tetralone - Wikipedia [en.wikipedia.org]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound/CAS:552321-02-5-HXCHEM [hxchem.net]

- 6. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 9. RING Puckering - CATCO [s3.smu.edu]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6,7-Dimethoxy-2-tetralone | C12H14O3 | CID 609844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Tetralone | C10H10O | CID 68266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 6,7-Difluoro-2-tetralone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility in a Research Context

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in a given solvent system. For a molecule like 6,7-Difluoro-2-tetralone, which holds promise as a building block in medicinal chemistry, its solubility profile directly impacts several key areas of research and development:

-

Reaction Kinetics and Yield: In synthetic organic chemistry, the solubility of reactants in the chosen solvent system is crucial for achieving optimal reaction rates and product yields. Poor solubility can lead to heterogeneous reaction mixtures, resulting in slower, incomplete reactions and purification challenges.

-

Purification and Crystallization: Solubility differences are the cornerstone of purification techniques like recrystallization. A thorough understanding of a compound's solubility in a range of solvents is essential for developing effective purification strategies.

-

Formulation and Drug Delivery: In the pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a major determinant of its bioavailability. Poor aqueous solubility is a common hurdle in drug development, and understanding a compound's solubility in organic solvents is often the first step in developing suitable formulations, such as amorphous solid dispersions or lipid-based delivery systems.

-

Analytical Method Development: The choice of solvent is critical for developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The analyte must be fully dissolved in the mobile phase or NMR solvent to ensure accurate and reproducible results.

Given the importance of this parameter, this guide will provide the necessary tools for researchers to experimentally determine the solubility of this compound in a scientifically rigorous manner.

Physicochemical Properties and Predicted Solubility Behavior

While specific experimental data for this compound is limited, we can infer its likely solubility behavior by examining its structure and the properties of similar fluorinated tetralones.

The structure of this compound features a tetralone core, which is a bicyclic aromatic ketone. The presence of two fluorine atoms on the aromatic ring is a key feature. Fluorine is the most electronegative element, and its introduction into an organic molecule can significantly alter its physicochemical properties, including its polarity, lipophilicity, and intermolecular interactions.

Based on the general principles of "like dissolves like," we can make some qualitative predictions about the solubility of this compound:

-

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are likely to be good solvents for this compound. These solvents can engage in dipole-dipole interactions with the polar ketone group of the tetralone.

-

Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are also expected to be effective solvents. They can act as hydrogen bond acceptors for the ketone's carbonyl oxygen and engage in dipole-dipole interactions.

-

Nonpolar Solvents: Hydrocarbon solvents like hexane and heptane are unlikely to be good solvents for this compound due to the significant polarity mismatch.

-

Chlorinated Solvents: Solvents like dichloromethane and chloroform may show moderate to good solubility due to their ability to engage in dipole-dipole interactions.

It is important to note that these are predictions, and experimental verification is essential.

Experimental Determination of Solubility: Protocols and Methodologies

There are several well-established methods for determining the equilibrium solubility of a compound. This guide will detail two common and reliable approaches: the Equilibrium Shake-Flask Method and the Solvent Addition Method.

The Equilibrium Shake-Flask Method

This is the gold standard for determining equilibrium solubility.[1][2] The method involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.

Protocol:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator. Temperature control is critical as solubility is temperature-dependent.[1][3] A standard temperature for comparison is often 25°C.

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[4] It is advisable to perform a time-to-equilibrium study to determine the optimal incubation time.

-

-

Phase Separation:

-

Once equilibrium is reached, the undissolved solid must be separated from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Filtration: Use a syringe filter with a chemically resistant membrane (e.g., PTFE) to separate the solid. It is important to ensure that the filter does not adsorb the solute.

-

-

-

Quantification:

-

Carefully take an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as HPLC-UV or a calibrated NMR method.

-

-

Calculation:

-

Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

-

Workflow for the Equilibrium Shake-Flask Method:

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination.

The Solvent Addition Method

This method is a faster alternative to the shake-flask method and is particularly useful for screening multiple solvents.[5][6][7] It involves adding a solvent to a known amount of solute until it completely dissolves.

Protocol:

-

Preparation:

-

Accurately weigh a small, precise amount of this compound into a clear glass vial.

-

-

Solvent Addition:

-

At a constant temperature, add the solvent in small, precise increments using a calibrated pipette or burette.

-

After each addition, stir or vortex the mixture to facilitate dissolution.

-

-

Endpoint Determination:

-

The endpoint is reached when the last solid particle dissolves, and the solution becomes clear. This can be observed visually or with the aid of a light source against a dark background.

-

-

Calculation:

-

Record the total volume of solvent added to completely dissolve the solute.

-

Calculate the solubility as the mass of the solute divided by the volume of the solvent.

-

Workflow for the Solvent Addition Method:

Caption: Workflow for the Solvent Addition Solubility Determination.

Factors Influencing Solubility Measurements

Several factors can significantly impact the accuracy and reproducibility of solubility measurements.[2]

-

Temperature: As mentioned, solubility is highly temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is crucial.

-

Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized and pure sample of this compound.

-

Polymorphism: The crystalline form (polymorph) of the compound can have a significant impact on its solubility. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form of the starting material and the solid remaining after the experiment to ensure that no polymorphic transformations have occurred.

-

pH of the Medium: For ionizable compounds, the pH of the solvent can dramatically affect solubility.[2] While this compound is not expected to be strongly ionizable, this is a critical consideration for other compounds.

-

Equilibration Time: Insufficient equilibration time will lead to an underestimation of the true equilibrium solubility.[4]

Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle it with care, as with any research chemical. Based on data for similar compounds like 6,8-Difluoro-2-tetralone, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For the organic solvents used in these experiments, refer to their respective Safety Data Sheets (SDS) for specific handling and disposal instructions.

Conclusion and Recommendations

This technical guide provides a framework for researchers to systematically determine the solubility of this compound in organic solvents. By following the detailed protocols for the Equilibrium Shake-Flask and Solvent Addition methods, scientists can generate reliable and reproducible solubility data. This information is invaluable for optimizing synthetic reactions, developing purification strategies, and advancing the potential of this compound in pharmaceutical and chemical applications. It is recommended that researchers carefully select the appropriate method based on their specific needs for accuracy and throughput and pay close attention to the critical factors that can influence the results.

References

-

Reus, M. A., Van Der Heijden, A. E. D. M., & Ter Horst, J. H. (2015). Solubility determination from clear points upon solvent addition. Organic Process Research & Development, 19(8), 1004-1011. [Link]

-

ACS Publications. (n.d.). Solubility Determination from Clear Points upon Solvent Addition. Retrieved from [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

University of Strathclyde. (2015). Solubility determination from clear points upon solvent addition. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

- Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 84-109.

-

Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

- Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta pharmaceutica Hungarica, 81(1), 18–28.

-

Course Hero. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Bio-protocol. (n.d.). Equilibrium solubility measurement. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

PubChem. (n.d.). 6,8-Difluoro-2-tetralone. Retrieved from [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

Sources

- 1. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

Introduction: The Significance of 6,7-Difluoro-2-tetralone in Modern Synthesis

An In-depth Technical Guide to the Stability and Storage of 6,7-Difluoro-2-tetralone

This compound is a fluorinated aromatic ketone of significant interest to the pharmaceutical and material science sectors. As a synthetic intermediate, its value lies in the unique physicochemical properties imparted by the fluorine atoms on its aromatic ring. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability in drug candidates, making fluorinated building blocks like this tetralone highly sought after.[1][2][3] The difluoro substitution pattern specifically creates a distinct electronic environment that influences the molecule's reactivity and potential interactions with biological targets.[2]

However, the very features that make this compound synthetically valuable also necessitate a thorough understanding of its stability profile. Ensuring the chemical integrity of this compound from procurement through to its use in a reaction is paramount for reproducibility, safety, and the quality of the final product. This guide provides a comprehensive overview of the factors governing its stability, recommended storage and handling protocols, and methodologies for its rigorous assessment. While specific stability data for this compound is not extensively published, this guide synthesizes information from closely related analogs and fundamental chemical principles to provide a robust framework for its management.

Section 1: Physicochemical Profile and Inherent Stability

The stability of a chemical compound is intrinsically linked to its structure. This compound possesses a tetralone core, which consists of a fused bicyclic system with a ketone on the aliphatic ring. The two fluorine atoms are attached to the aromatic ring, which has a profound impact on the molecule's electron distribution.

The high electronegativity of fluorine withdraws electron density from the aromatic ring, which can influence the reactivity of the adjacent benzylic positions and the carbonyl group. This electron-withdrawing effect generally contributes to the thermal stability of the aromatic system. However, it can also activate the molecule towards certain degradation pathways, particularly nucleophilic attack under specific conditions.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | Value / Description | Source Compound |

| Molecular Formula | C₁₀H₈F₂O | 6,8-Difluoro-2-tetralone[2][4] |

| Molecular Weight | 182.17 g/mol | 6,8-Difluoro-2-tetralone[2][4] |

| CAS Number | 552321-02-5 | This compound[5] |

| Physical Appearance | Solid; White to Pale Brown/Beige | 6-Fluoro-2-tetralone, Various[1][6] |

| Melting Point | 53-62 °C | 6-Fluoro-2-tetralone[1] |

| Boiling Point | ~260 °C (Predicted) | 6,8-Difluoro-2-tetralone[2][7] |

| Hazards | Potential skin, eye, and respiratory irritant. | GHS Classification for 6,8-Difluoro-2-tetralone[4] |

Note: Data from closely related analogs are provided to give an expected range of properties. Exact values for this compound should be confirmed by analysis.

Section 2: Factors Influencing Stability and Potential Degradation Pathways

The long-term integrity of this compound is dependent on controlling its exposure to several key environmental factors.

Temperature

Thermal stress is a primary concern. While the compound is a solid at room temperature, elevated temperatures can provide the activation energy for degradation reactions or cause physical changes like melting or sublimation. Long-term storage at ambient or uncontrolled temperatures is not recommended. For analogous compounds, refrigerated (0-8 °C) or frozen (-20 °C) conditions are specified to preserve purity over months to years.[1][8]

Humidity and Moisture

Ketones are generally less susceptible to hydrolysis than esters or amides. However, the presence of moisture can be detrimental, especially if acidic or basic impurities are present, which can catalyze aldol-type condensation reactions or other rearrangements. Furthermore, some organofluorine compounds can be sensitive to moisture, potentially leading to slow degradation.[9] Therefore, storage in a dry, desiccated environment is critical.

Light (Photostability)

Aromatic ketones are often photosensitive. The carbonyl group can absorb UV light, promoting it to an excited state. This can initiate radical reactions, leading to dimerization, polymerization, or decomposition. To ensure photostability, this compound should always be stored in amber vials or other light-protecting containers.

Oxidative Stress

Oxidation is a plausible degradation pathway for tetralones. The benzylic carbons (positions 1 and 4) are susceptible to oxidation, which can lead to the formation of hydroxylated species, ring-opening, or the formation of naphthalenone-type structures through dehydrogenation. The presence of atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents can accelerate this process.

Caption: Plausible oxidative degradation pathways for this compound.

Section 3: Recommended Storage and Handling Protocols

Adherence to strict storage and handling procedures is the most effective way to maintain the purity and stability of this compound.

Storage Conditions

The primary goal is to mitigate exposure to heat, light, and moisture. Based on data from fluorinated analogs, a multi-tiered approach is recommended.[1][8]

Table 2: Recommended Storage Conditions for this compound

| Storage Duration | Temperature | Atmosphere | Container |

| Long-Term (> 6 months) | -20°C ± 5°C | Inert (Argon or Nitrogen) | Tightly sealed amber glass vial |

| Medium-Term (1-6 months) | 2-8°C | Inert or Air (if dry) | Tightly sealed amber glass vial |

| Working Stock (In-Use) | Room Temp (controlled) | Desiccated | Tightly sealed vial, minimize opening |

Justification: Freezing (-20°C) significantly slows nearly all chemical degradation pathways, making it ideal for long-term archival. Refrigeration (2-8°C) is sufficient for medium-term storage. An inert atmosphere is crucial for long-term storage to prevent slow oxidation.

Safe Handling Procedures

Given the hazard profile of related compounds, appropriate personal protective equipment (PPE) and handling techniques are mandatory.[4][9]

-

Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use.

-

Body Protection: Wear a lab coat.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Spills: In case of a spill, sweep up the solid material carefully, avoiding dust formation, and place it in a suitable, closed container for disposal.[6]

Section 4: Experimental Protocols for Stability Assessment

Trustworthiness in research demands empirical validation of starting material stability. The following protocols outline how to rigorously assess the stability of a batch of this compound.

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and pathways. This is achieved by exposing the compound to harsh conditions and analyzing the outcome, typically by a stability-indicating HPLC method.

Caption: Workflow for a forced degradation study of this compound.

Methodology:

-

Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Acid Stress: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.

-

Base Stress: Mix the stock solution with 0.1 M NaOH. Keep at room temperature.

-

Oxidative Stress: Mix the stock solution with 3% H₂O₂. Keep at room temperature.

-